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molecular formula C13H22N2 B1669883 Dicyclohexylcarbodiimide CAS No. 538-75-0

Dicyclohexylcarbodiimide

Cat. No. B1669883
M. Wt: 206.33 g/mol
InChI Key: QOSSAOTZNIDXMA-UHFFFAOYSA-N
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Patent
US05411981

Procedure details

By carrying out the esterification of the product of Example 62, with terbutanol in the presence of dicyclohexylcarbodiimide and 4-dimethylamino-pyridine as in Example 60, the expected product melting at 96°-97° C. with a Rf=0.32 (eluant: methylene chloride--acetone (98-2)) was obtained.
Name
product
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0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
catalyst
Reaction Step Two
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0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([C:3]1[CH:8]=[CH:7][C:6]([N:9]2C(=O)C(C)(C)[N:11]([CH2:17][CH2:18][CH2:19][C:20](O)=O)[C:10]2=O)=[CH:5][C:4]=1C(F)(F)F)#N.[C:28](O)(C)(C)[CH3:29].C(Cl)Cl>CN(C)C1C=CN=CC=1.CC(C)=O>[CH:17]1([N:11]=[C:10]=[N:9][CH:6]2[CH2:5][CH2:4][CH2:3][CH2:8][CH2:7]2)[CH2:18][CH2:19][CH2:20][CH2:29][CH2:28]1

Inputs

Step One
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=C(C=C(C=C1)N1C(N(C(C1=O)(C)C)CCCC(=O)O)=O)C(F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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